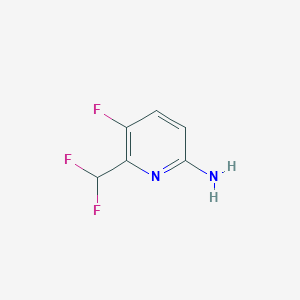
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a p-tolyl group, and a carboxylate group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate typically involves the reaction of p-tolylamine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include heating the reaction mixture under reflux and using an acid catalyst to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted aromatic compounds with halogen or nitro groups.
科学的研究の応用
Chemistry: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives and other heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological molecules. It may also serve as a model compound for investigating the biological activity of pyrrole-containing drugs.
Medicine: Pyrrole derivatives have shown potential in medicinal chemistry as therapeutic agents. This compound may be explored for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets through its functional groups. The carboxylate group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
類似化合物との比較
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylate group.
Uniqueness: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the tert-butyl and p-tolyl groups, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
215187-25-0 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
tert-butyl 2-(4-methylphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h5-11H,1-4H3 |
InChIキー |
OHCMNEPEILFJDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=CN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


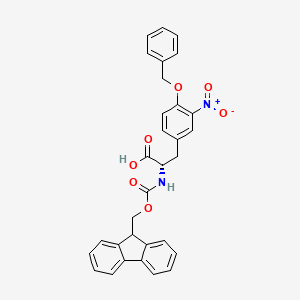
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
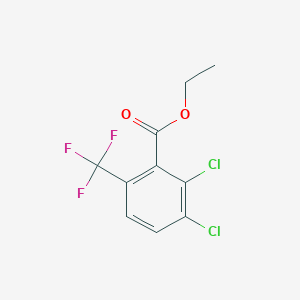
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
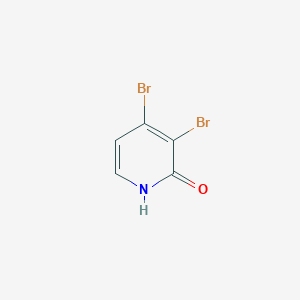
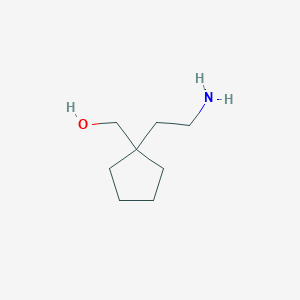
![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)
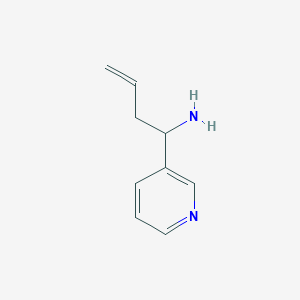

![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
